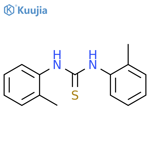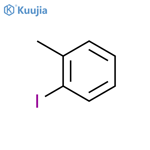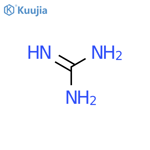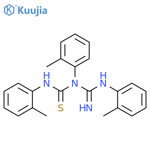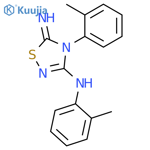- Some extensions of the von Braun (cyanogen bromide) reaction on organic bases, Pakistan Journal of Scientific and Industrial Research, 1987, 30(3), 163-81
Cas no 97-39-2 (Ditolylguanidine)

Ditolylguanidine structure
商品名:Ditolylguanidine
Ditolylguanidine 化学的及び物理的性質
名前と識別子
-
- 1,3-Di-o-tolylguanidine
- DOTG
- Accelerator DOTG
- Diotolylguanidine
- Di-o-tolylguanidine
- 2,2'-DIMETHYLIMINOCARBANILIDE
- 1,3-DI-ORTHOTOLYL-GUANIDINE
- 1,3-DI-(2-TOLYL)GUANIDINE
- DTG
- DITOLYGUANIDINE
- N,N'-DI-ORTHO-TOLYLGUANIDINE
- VANAX DOTG
- 1,3-Bis(o-tolyl)guanidine
- 1,3-di(2-tolyl)-guanidin
- 1,3-Di-o-tolyguanidine
- 1,3-di-o-tolyl-guanidin
- 1,3-ditolylguanidine
- Accelerator DT
- accelerator(dotg)
- AcrochemDOTG
- Akrochem DOTG
- ditolylguanidine
- Vulkacite DOTG
- Vulkacit DOTG
- Eveite DOTG
- Vulkacit dotg/C
- Nocceler DT
- Sanceler DT
- DOTG accelerator
- Vulcafor DOTG
- Soxinol DT
- Guanidine, N,N'-bis(2-methylphenyl)-
- Diorthotolylguanidine
- N,N'-Di-o-tolylguanidine
- Guanidine, 1,3-di-o-tolyl-
- 1,3-bis(2-methylphenyl)guanidine
- CNS 1001
- N,N'-Di-o-tolueylguanidine
- Guanidine, 1,3-di-o-tolyl- (6CI, 7CI, 8CI)
- N,N′-Bis(2-methylphenyl)guanidine (ACI)
- 1,2-Bis(2-methylphenyl)guanidine
- 1,3-Di-2-tolylguanidine
- 1,3-Di-ortho-tolylguanidine
- N,N′-Di-o-toluylguanidine
- N,N′-Di-o-tolylguanidine
- NSC 132023
- NSC 473
- Rhenogran DOTG 70
- W-100109
- DA-72810
- SR-01000597454-1
- 1,3-Di-o-tolylguanidine;DTG
- Guanidine,3-di-o-tolyl-
- BRD-K33459542-001-07-4
- BDBM81982
- HY-14218
- NCGC00248806-01
- NCGC00024819-02
- USAF A-6598
- HMS3411P07
- LL2P01I17O
- D.O.T.G
- AKOS015916211
- F71311
- A858635
- [3H]-di-o-tolylguanidine
- Acrochem DOTG
- CHEBI:92585
- GTPL6684
- NCI60_004115
- Tol2Gdn
- CAS-97-39-2
- Tox21_200712
- WLN: 1R BMYUM & MR B1
- CS-0002933
- NSC-132023
- AKOS040758839
- cid_7333
- 1,3-Di-o-tolylguanidine, 99%
- Di-o-tolylguanidine Solution in Acetonitrile, 100mug/mL
- SCHEMBL35348
- BRN 2653884
- HMS3266J18
- DTXCID206606
- Q426022
- 1ST001868-100
- NSC-473
- [3H]DOTG
- UNII-LL2P01I17O
- BDBM50009307
- GTPL6685
- Guanidine,N'-bis(2-methylphenyl)-
- CAS_97-39-2
- 1ST001868
- Ekaland DOTG
- Guanidine, 1,3-di(2-tolyl)-
- NSC473
- SMR001224330
- HMS3675P07
- HSDB 5307
- Tocris-0841
- HMS3075A17
- LS-14397
- BRD-K33459542-001-02-5
- N,N'-Bis(2-methylphenyl)guanidine #
- N,N-Di-O-tolylguanidine
- 1,2-di-(2-tolyl)guanidine
- PDSP1_001846
- NS00008988
- 1,3-Di-o-tolylquanidine
- AKOS015840511
- MLS001359937
- PDSP2_001829
- MFCD00008513
- EC 202-577-6
- N,N'-Di-o-toluylguanidine
- CHEMBL282433
- NSC132023
- 1,3-Bis(2-o-tolyl)guanidine
- DTXSID2026606
- Perkacit DOTG
- 97-39-2
- D0953
- N,N'-BIS(2-METHYLPHENYL)GUANIDINE
- EINECS 202-577-6
- SR-01000597454
- NCGC00024819-01
- NCGC00258266-01
- N,N'-BIS(2-METHYLPHENYL)GUANIDINE [HSDB]
- AI3-14630
- Ditolylguanidine
-
- MDL: MFCD00008513
- インチ: 1S/C15H17N3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17,18)
- InChIKey: OPNUROKCUBTKLF-UHFFFAOYSA-N
- ほほえんだ: N=C(NC1C(C)=CC=CC=1)NC1C(C)=CC=CC=1
計算された属性
- せいみつぶんしりょう: 239.14200
- どういたいしつりょう: 239.142248
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- 互変異性体の数: 2
- トポロジー分子極性表面積: 50.4
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色結晶粉末、無臭、微苦、無毒。
- 密度みつど: 1.1000
- ゆうかいてん: 174.0 to 178.0 deg-C
- ふってん: 371.98°C (rough estimate)
- フラッシュポイント: 193.3°C
- 屈折率: 1.4560 (estimate)
- ようかいど: water: soluble70mg/mL at 20°C
- PSA: 47.91000
- LogP: 4.00790
- かんど: 光に敏感
- ようかいせい: クロロホルム、アセトン、エタノールに溶けやすく、ベンゼンに微溶し、水、ガソリン、四塩化炭素に溶けない。
Ditolylguanidine セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- 危険物輸送番号:UN 2811
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S26-S36
- RTECS番号:MF1400000
-
危険物標識:

- 包装グループ:III
- セキュリティ用語:6.1(b)
- リスク用語:R22
- 危険レベル:6.1(b)
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
- 包装等級:III
Ditolylguanidine 税関データ
- 税関コード:2925290090
- 税関データ:
中国税関コード:
2925290090概要:
2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Ditolylguanidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A656782-100g |
1,3-Di-o-tolylguanidine |
97-39-2 | 98% | 100g |
$32.0 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X81695-100g |
1,3-Di-o-tolylguanidine |
97-39-2 | 99% | 100g |
¥198.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X81695-500g |
1,3-Di-o-tolylguanidine |
97-39-2 | 99% | 500g |
¥548.0 | 2023-09-05 | |
| City Chemical | D9337-20KG |
1,3-Di-o-tolylguanidine |
97-39-2 | 97% | 20kg |
$1014.75 | 2023-09-19 | |
| TRC | D710010-1g |
DTG |
97-39-2 | 1g |
$ 51.00 | 2023-09-07 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25127-25g |
1,3-Di-o-tolylguanidine, 99% |
97-39-2 | 99% | 25g |
¥220.00 | 2023-02-24 | |
| BAI LING WEI Technology Co., Ltd. | 346975-25G |
1,3-Di-o-tolylguanidine, 99% |
97-39-2 | 99% | 25G |
¥ 151 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 346975-500G |
1,3-Di-o-tolylguanidine, 99% |
97-39-2 | 99% | 500G |
¥ 808 | 2022-04-26 | |
| TRC | D710010-10g |
DTG |
97-39-2 | 10g |
$ 81.00 | 2023-09-07 | ||
| ChemScence | CS-0002933-1g |
Ditolylguanidine |
97-39-2 | 99.26% | 1g |
$60.0 | 2022-04-26 |
Ditolylguanidine 合成方法
合成方法 1
はんのうじょうけん
リファレンス
合成方法 2
合成方法 3
合成方法 4
はんのうじょうけん
リファレンス
- Preparation of N,N'-disubstituted guanidines as sigma receptor ligands, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Sarcosine , Cuprous iodide Solvents: Acetonitrile ; 8 h, 70 °C
リファレンス
- Synthesis of Symmetrical and Unsymmetrical N,N'-Diaryl Guanidines via Copper/N-Methylglycine-Catalyzed Arylation of Guanidine Nitrate, Journal of Organic Chemistry, 2012, 77(12), 5449-5453
合成方法 6
はんのうじょうけん
リファレンス
- Lac sulfur on alumina-triethanolamine - an effective reagent for the synthesis of substituted guanidines, Tetrahedron Letters, 1996, 37(29), 5161-5162
合成方法 7
はんのうじょうけん
リファレンス
- The connection between the chemical constitution and the accelerator action of the diarylthioureas and diarylguanidines, Journal of the Society of Chemical Industry, 1926, (1926), 376-84
合成方法 8
はんのうじょうけん
リファレンス
- Oxidation of mixtures of thioureas: Part V. Formation of 4-aryl-3-arylamino-5-arylimino-1,2,4-Δ2-thiadiazolines, Indian Journal of Chemistry, 1976, (1976), 967-70
合成方法 9
はんのうじょうけん
リファレンス
- Synthesis and pharmacological evaluation of potent and enantioselective σ1 and σ2 ligands, Farmaco, 2001, 56(3), 181-189
合成方法 10
合成方法 11
はんのうじょうけん
リファレンス
- Some extensions of von Braun (cyanogen bromide) reaction on organic bases, Proceedings of the Pakistan Academy of Sciences, 1988, 25(3), 231-40
合成方法 12
はんのうじょうけん
1.1 Reagents: Tripotassium phosphate , N,N-Diethyl-2-hydroxybenzamide Catalysts: Cuprous iodide Solvents: Acetonitrile ; rt → 80 °C; 24 h, 80 °C
リファレンス
- Copper-Catalyzed Guanidinylation of Aryl Iodides: The Formation of N,N'-Disubstituted Guanidines, Organic Letters, 2010, 12(6), 1316-1319
合成方法 13
はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran
1.2 Reagents: Benzenemethanaminium, N,N,N-triethyl-, salt with permanganic acid (HMnO4) (1:1)
1.2 Reagents: Benzenemethanaminium, N,N,N-triethyl-, salt with permanganic acid (HMnO4) (1:1)
リファレンス
- Role of quaternary ammonium permanganates in the synthesis of substituted guanidines. A comparative study, Tetrahedron Letters, 2001, 42(2), 343-346
合成方法 14
合成方法 15
はんのうじょうけん
1.1 Solvents: Ethanol ; 0 °C; 1.5 h, reflux
リファレンス
- Synthesis of tolyl guanidine as copper corrosion inhibitor with a complementary study on electrochemical and in silico evaluation, Scientific Reports, 2022, 12(1),
合成方法 16
はんのうじょうけん
1.1 Reagents: Nickel
リファレンス
- Raney nickel desulfuration of cyclic nitrogen and sulfur containing compounds. Desulfuration of 1,2,4-thiadiazolidines, Journal of the Indian Chemical Society, 1986, 63(2), 253-5
合成方法 17
はんのうじょうけん
リファレンス
- N,N'-Diarylguanidines, Chemical Bulletin of the Technical University of Timisoara, 1991, 36(50), 105-11
合成方法 18
はんのうじょうけん
リファレンス
- Sigma receptor agonist disturbance-of-consciousness improving agents, their preparation, and pharmaceutical compositions containing them, United States, , ,
Ditolylguanidine Raw materials
- 1,3-bis(2-methylphenyl)thiourea
- 1,2,4-THIADIAZOL-3-AMINE, 4,5-DIHYDRO-5-IMINO-N,4-BIS(2-METHYLPHENYL)-
- 2-Iodotoluene
- Guanidine
- Thiourea, N-[imino[(2-methylphenyl)amino]methyl]-N,N'-bis(2-methylphenyl)-
Ditolylguanidine Preparation Products
Ditolylguanidine サプライヤー
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
(CAS:97-39-2)DOTG
注文番号:DY043
在庫ステータス:in Stock
はかる:10kg
清らかである:98%
最終更新された価格情報:Wednesday, 21 May 2025 11:34
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:97-39-2)1,3-Di-o-tolylguanidine
注文番号:LE15668
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:13
価格 ($):discuss personally
Ditolylguanidine 関連文献
-
Christina Meyer,Benedikt Neue,Dirk Schepmann,Shuichi Yanagisawa,Junichiro Yamaguchi,Ernst-Ulrich Würthwein,Kenichiro Itami,Bernhard Wünsch Org. Biomol. Chem. 2011 9 8016
-
2. Bicyclic σ receptor ligands by stereoselective Dieckmann analogous cyclization of piperazinebutyrateSunil Kumar Sunnam,Dirk Schepmann,Birgit Wibbeling,Bernhard Wünsch Org. Biomol. Chem. 2010 8 3715
-
Bobo Cao,Jiuyao Du,Ziping Cao,Haitao Sun,Xuejun Sun,Hui Fu RSC Adv. 2017 7 11259
-
Ashutosh Banerjee,Roland Fr?hlich,Dirk Schepmann,Bernhard Wünsch Med. Chem. Commun. 2010 1 87
-
Ralph Holl,Dirk Schepmann,Bernhard Wünsch Med. Chem. Commun. 2012 3 673
97-39-2 (Ditolylguanidine) 関連製品
- 93-69-6(1-(o-Tolyl)biguanide)
- 37557-40-7(1-(2-methylphenyl)guanidine)
- 29213-16-9(N-(Diaminomethylene)-N'-(2,6-dimethylphenyl)guanidine)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-39-2)Ditolylguanidine

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:97-39-2)Di-o-tolylguanidine

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
